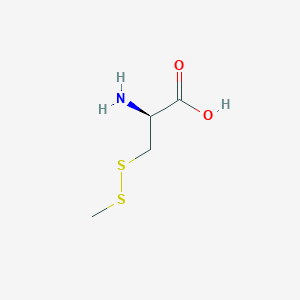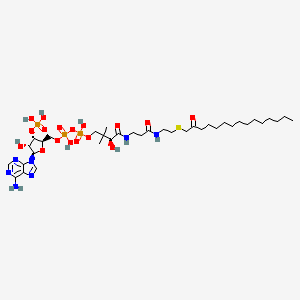![molecular formula C23H23Br2NO5 B10778298 [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid is a complex organic compound belonging to the class of bromodiphenyl ethers. These compounds are characterized by the presence of two benzene rings linked via an ether bond, with at least one ring substituted with a bromo group
Métodos De Preparación
The synthesis of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid typically involves multiple steps. One common method is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the phenethylcarbamoyl and phenoxy groups, ultimately yielding the target compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromo groups can be reduced to hydrogen atoms, resulting in debromination.
Substitution: The bromo groups can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the thyroid hormone receptor beta, influencing gene expression and metabolic processes . The pathways involved include modulation of hormone signaling and regulation of metabolic enzymes .
Comparación Con Compuestos Similares
Similar compounds include:
3,5-Dibromo-4-hydroxybenzoic acid: This compound shares the bromodiphenyl ether structure but lacks the phenethylcarbamoyl and phenoxy groups.
3,5-Dibromo-4-hydroxyacetophenone: Another bromodiphenyl ether derivative, differing in the presence of an acetophenone group instead of the acetic acid moiety.
Methyl 3,5-Dibromo-4-hydroxybenzoate: This compound is a methyl ester derivative of 3,5-dibromo-4-hydroxybenzoic acid.
The uniqueness of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C23H23Br2NO5 |
|---|---|
Peso molecular |
553.2 g/mol |
Nombre IUPAC |
2-[3,5-dibromo-4-[4-hydroxy-3-[hydroxy-(2-phenylethylamino)methyl]phenoxy]phenyl]ethane-1,1-diol |
InChI |
InChI=1S/C23H23Br2NO5/c24-18-10-15(12-21(28)29)11-19(25)22(18)31-16-6-7-20(27)17(13-16)23(30)26-9-8-14-4-2-1-3-5-14/h1-7,10-11,13,21,23,26-30H,8-9,12H2 |
Clave InChI |
KIRQJXNQGZAKGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(C2=C(C=CC(=C2)OC3=C(C=C(C=C3Br)CC(O)O)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)

![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![2-[[4-[[4-[[4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778293.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)

